molecular formula C18H15Cl2FO4 B277719 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No. B277719
M. Wt: 385.2 g/mol
InChI Key: FUPRFHKOAGSTLA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog, which means it is a derivative of curcumin, a natural compound found in turmeric. EF24 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of various proteins, such as STAT3 and Akt, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is also stable and can be stored for long periods of time. However, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also has low bioavailability, which means that it may not be effective when administered orally.

Future Directions

There are several future directions for research on 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of research is the development of more efficient synthesis methods for 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Another area of research is the optimization of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one for use in clinical trials. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown promise in preclinical studies, but more research is needed to determine its safety and efficacy in humans. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one could be further studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.

Synthesis Methods

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 3,4,5-trimethoxyphenylacetylene to form a substituted chalcone. The chalcone is then subjected to a Claisen-Schmidt condensation with acetylacetone to form 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one.

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C18H15Cl2FO4

Molecular Weight

385.2 g/mol

IUPAC Name

(E)-1-(2,4-dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H15Cl2FO4/c1-23-16-6-10(7-17(24-2)18(16)25-3)4-5-15(22)11-8-14(21)13(20)9-12(11)19/h4-9H,1-3H3/b5-4+

InChI Key

FUPRFHKOAGSTLA-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2Cl)Cl)F

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F

Origin of Product

United States

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